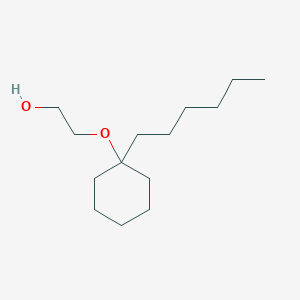

2-(1-Hexylcyclohexyl)oxyethanol

説明

2-(1-Hexylcyclohexyl)oxyethanol is a glycol ether derivative characterized by a cyclohexane ring substituted with a hexyl group at the 1-position, linked to an ethoxyethanol moiety. This structure combines the hydrophobicity of the hexylcyclohexyl group with the polar ethoxyethanol chain, making it suitable for applications requiring balanced solubility, such as coatings, surfactants, or industrial solvents.

特性

分子式 |

C14H28O2 |

|---|---|

分子量 |

228.37 g/mol |

IUPAC名 |

2-(1-hexylcyclohexyl)oxyethanol |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-6-9-14(16-13-12-15)10-7-5-8-11-14/h15H,2-13H2,1H3 |

InChIキー |

QKHMFGRNSYPTGV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1(CCCCC1)OCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hexylcyclohexyl)oxyethanol typically involves the reaction of 1-hexylcyclohexanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds as follows:

[ \text{C}6\text{H}{11}\text{CH}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}6\text{H}{11}\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

In industrial settings, the production of 2-(1-Hexylcyclohexyl)oxyethanol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

化学反応の分析

Types of Reactions

2-(1-Hexylcyclohexyl)oxyethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or hexylcyclohexanone.

Reduction: Hexylcyclohexanol.

Substitution: Various substituted ethers or alcohols, depending on the reagents used.

科学的研究の応用

2-(1-Hexylcyclohexyl)oxyethanol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the study of membrane dynamics and lipid interactions.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

作用機序

The mechanism of action of 2-(1-Hexylcyclohexyl)oxyethanol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets include phospholipids and membrane-bound enzymes.

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Hexyloxyethanol (Ethylene Glycol Monohexyl Ether)

- CAS No.: 112-25-4

- Molecular Formula : C₈H₁₈O₂

- Structure: A linear hexyl chain attached to an ethoxyethanol group.

- Toxicity: Causes respiratory distress, skin corrosion, and eye damage. First-aid measures include immediate decontamination and medical consultation . Applications: Used in industrial cleaners and coatings.

2-(1-Methylcyclohexyl)ethanol

- CAS No.: 82495-11-2

- Molecular Formula : C₉H₁₈O

- Structure: Cyclohexane ring with a methyl substituent at the 1-position, linked to ethanol.

- Key Differences :

Cyclohexanemethanol

- CAS No.: 100-49-2

- Molecular Formula : C₇H₁₄O

- Structure : Cyclohexane ring with a hydroxymethyl group.

- Key Differences: Absence of the ethoxyethanol chain limits its utility as a surfactant. Hazards: Classified as irritating to eyes and skin. First-aid measures align with glycol ether protocols .

2-[1-Methyl-1-(4-Methyl-3-Cyclohexen-1-Yl)Ethoxy]Ethanol

- CAS No.: 55708-87-7

- Molecular Formula : C₁₂H₂₂O₂

- Structure: Cyclohexene ring with methyl and branched ethoxyethanol groups.

- Key Differences: The unsaturated cyclohexene ring increases reactivity compared to the saturated cyclohexane in 2-(1-Hexylcyclohexyl)oxyethanol. Applications: Likely used in specialty polymers or fragrances due to its complex structure .

Comparative Data Table

| Compound | CAS No. | Molecular Formula | Key Structural Feature | Toxicity Profile | Applications |

|---|---|---|---|---|---|

| 2-(1-Hexylcyclohexyl)oxyethanol | Not Provided | C₁₄H₂₈O₂ | Hexylcyclohexyl + ethoxyethanol | Inferred: Moderate skin/eye irritation | Surfactants, Solvents |

| 2-Hexyloxyethanol | 112-25-4 | C₈H₁₈O₂ | Linear hexyl + ethoxyethanol | Respiratory distress, skin corrosion | Industrial cleaners |

| 2-(1-Methylcyclohexyl)ethanol | 82495-11-2 | C₉H₁₈O | Methylcyclohexyl + ethanol | Limited data; handle with caution | Specialty chemicals |

| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | Cyclohexyl + hydroxymethyl | Eye/skin irritation | Pharmaceuticals |

| 2-[1-Methyl-1-(4-Methyl-3-Cyclohexen-1-Yl)Ethoxy]Ethanol | 55708-87-7 | C₁₂H₂₂O₂ | Cyclohexene + branched ethoxyethanol | No data available | Polymers, Fragrances |

Research Findings and Toxicological Insights

- Hexyl vs.

- Cyclohexane vs. Linear Chains: Cyclohexane rings reduce volatility and may slow metabolic degradation compared to linear glycol ethers like 2-hexyloxyethanol .

- Regulatory Context: Glycol ethers are regulated under frameworks like OSHA’s Hazard Communication Standard (2012) and EU CLP regulations, suggesting similar compliance requirements for 2-(1-Hexylcyclohexyl)oxyethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。